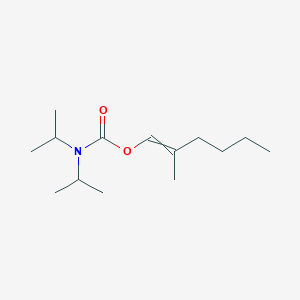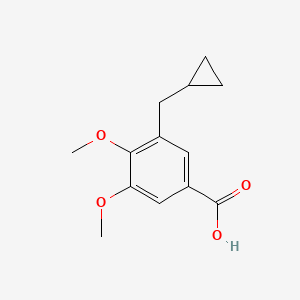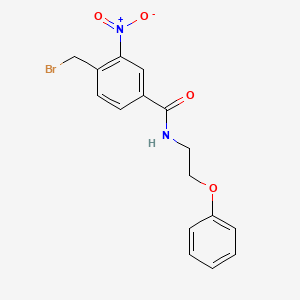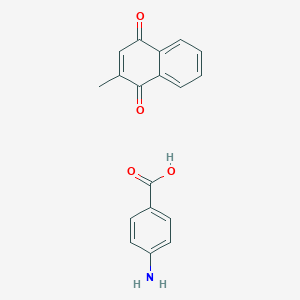
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate is a synthetic organic compound that belongs to the class of purine derivatives It features a purine ring system substituted with a decylsulfanyl group at the 6-position and an ethyl acetate moiety at the 2-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(6-Decylsulfanylpurin-9-yl)acetat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beginnt mit der Herstellung des Purin-Kerns, gefolgt von der Einführung der Decylsulfanyl-Gruppe und der Ethylacetat-Einheit. Die wichtigsten Schritte umfassen:
Bildung des Purin-Kerns: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Decylsulfanyl-Gruppe: Dieser Schritt beinhaltet die nucleophile Substitution einer geeigneten Abgangsgruppe (z. B. Halogenid) mit Decylthiol in Gegenwart einer Base.
Veresterung: Der letzte Schritt ist die Veresterung des Purinderivats mit Ethylacetat unter sauren Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Ethyl-2-(6-Decylsulfanylpurin-9-yl)acetat kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-2-(6-Decylsulfanylpurin-9-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Decylsulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Der Purinring kann unter katalytischen Hydrierungsbedingungen zu Dihydropurin-Derivaten reduziert werden.
Substitution: Die Ethylacetat-Einheit kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohle.
Substitution: Saure oder basische Hydrolyse mit Salzsäure oder Natriumhydroxid.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Dihydropurin-Derivate.
Substitution: Carbonsäurederivate.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(6-Decylsulfanylpurin-9-yl)acetat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Purinderivate verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antiviralen oder krebshemmenden Eigenschaften.
Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, die auf den Purinstoffwechsel abzielen.
Industrie: Wird bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(6-Decylsulfanylpurin-9-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen, die am Purinstoffwechsel beteiligt sind. Die Decylsulfanyl-Gruppe kann die Lipophilie der Verbindung verbessern und so die zelluläre Aufnahme und die Wechselwirkung mit intrazellulären Zielstrukturen erleichtern. Die Ethylacetat-Einheit kann ebenfalls eine Rolle bei der Modulation der pharmakokinetischen Eigenschaften der Verbindung spielen.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The purine ring can be reduced under catalytic hydrogenation conditions to yield dihydropurine derivatives.
Substitution: The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting purine metabolism.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The ethyl acetate moiety may also play a role in modulating the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-2-(6-Dodecylsulfanylpurin-9-yl)acetat: Ähnliche Struktur mit einer längeren Alkylkette.
Ethyl-2-(6-Methylsulfanylpurin-9-yl)acetat: Ähnliche Struktur mit einer kürzeren Alkylkette.
Ethyl-2-(6-Ethoxysulfanylpurin-9-yl)acetat: Ähnliche Struktur mit einer Ethoxygruppe anstelle einer Decylsulfanyl-Gruppe.
Einzigartigkeit
Ethyl-2-(6-Decylsulfanylpurin-9-yl)acetat ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das ihm besondere physikalisch-chemische Eigenschaften verleiht. Die Decylsulfanyl-Gruppe erhöht seine Lipophilie, was seine Bioverfügbarkeit und die Wechselwirkung mit Lipidmembranen möglicherweise verbessert. Die Ethylacetat-Einheit sorgt für ein Gleichgewicht zwischen Hydrophilie und Hydrophobie, wodurch es sich für eine Vielzahl von Anwendungen eignet.
Eigenschaften
CAS-Nummer |
646509-68-4 |
|---|---|
Molekularformel |
C19H30N4O2S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
ethyl 2-(6-decylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C19H30N4O2S/c1-3-5-6-7-8-9-10-11-12-26-19-17-18(20-14-21-19)23(15-22-17)13-16(24)25-4-2/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
VCSCHCINOFAYHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)


![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)





![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
